molecular formula CH2N2 B093324 3H-Diazirine CAS No. 157-22-2

3H-Diazirine

Cat. No. B093324
CAS RN: 157-22-2
M. Wt: 42.04 g/mol
InChI Key: GKVDXUXIAHWQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Diazirine is a heterocyclic organic compound that contains a diazirine ring. It is a versatile compound that has been widely used in scientific research for various purposes. This compound has unique photochemical properties that make it useful in a variety of applications, including protein labeling, cross-linking, and photoaffinity labeling.

Scientific Research Applications

  • Protein Conformation Probing :

    • 3H-diazirine has been used to probe the topography of the surface and inner space of proteins. Its photolysis generates 3H-methylene carbene, which reacts unselectively with its molecular cage, inserting even into C-H bonds. This method has been demonstrated as useful for monitoring conformational transitions and mapping solvent accessibility along the polypeptide sequence of proteins, such as bovine α-lactalbumin (Craig, Ureta, & Delfino, 2002).
  • Photoaffinity Labeling :

    • Diazirines, including 3H-diazirine, have been widely employed in biological systems as photoaffinity probes. They are used for the study of ligand-receptor, ligand-enzyme, and protein-protein interactions, and for the isolation and identification of unknown proteins due to their ability to form reactive carbenes upon light irradiation (Dubinsky, Krom, & Meijler, 2012).
  • Carbene Precursors in Surface Modification :

    • Diazirines, including 3H-diazirine, act as carbene progenitors and are employed in surface modification research. Their photolysis or thermolysis generates carbenes, which are instrumental in various chemical reactions and surface modifications (McAllister, Perry, & Taylor, 2008).
  • Chemical Synthesis :

    • 3H-diazirines have been utilized in the chemical synthesis of various compounds. They have been applied in the preparation of 3-aryl-3H-diazirines, which upon irradiation undergo photolytic fragmentation and photoisomerisation to linear diazo-compounds (Smith & Knowles, 1975).
  • Labeling Biomolecules :

    • Diazirines are effective in labeling biomolecules. Alkyl and aryl diazirines exhibit different labeling preferences with individual amino acids, proteins, and in the whole cell proteome. This reactivity profile aids in understanding how diazirines enrich proteins and facilitate the design of biomolecular labeling experiments (West et al., 2020).

properties

CAS RN

157-22-2

Product Name

3H-Diazirine

Molecular Formula

CH2N2

Molecular Weight

42.04 g/mol

IUPAC Name

3H-diazirine

InChI

InChI=1S/CH2N2/c1-2-3-1/h1H2

InChI Key

GKVDXUXIAHWQIK-UHFFFAOYSA-N

SMILES

C1N=N1

Canonical SMILES

C1N=N1

Other CAS RN

157-22-2

synonyms

3H-diazirine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Diazirine

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